molecular formula C16H26NO2+ B1239238 (R,R)-tramadol(1+)

(R,R)-tramadol(1+)

Cat. No. B1239238
M. Wt: 264.38 g/mol
InChI Key: TVYLLZQTGLZFBW-ZBFHGGJFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (R,R)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-tramadol. It is an enantiomer of a (S,S)-tramadol(1+).

Scientific Research Applications

Hepatoprotective Effects

(R,R)-tramadol has shown promising results in protecting against hepatic ischemia/reperfusion (I/R) injury. In a study conducted on rats, tramadol reduced liver injury caused by I/R, evidenced by decreased levels of transaminases, reduced structural changes, and lowered apoptotic cell death. Its hepatoprotective action is attributed to its anti-inflammatory, antiapoptotic, and antioxidant effects (Mahmoud et al., 2016).

Pharmacological Mechanisms

Tramadol's mechanism involves monoaminergic reuptake inhibition and opioid receptor agonism. This unique combination contributes to its analgesic properties. The metabolism of tramadol by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to its potent opioid metabolite (M1) is crucial in determining its analgesic efficacy. The genetic variability in CYP enzymes among individuals influences tramadol's effectiveness and side effects, highlighting the importance of personalized medicine approaches in its use (Miotto et al., 2017).

Antidepressant-Like Effects

Tramadol's involvement in the L-arginine-nitric oxide-cGMP pathway suggests its potential antidepressant-like effects. Research demonstrates that tramadol administration can reduce immobility time in rat models, indicating an antidepressant effect. This effect seems to be mediated by the inhibition of the L-arginine-NO-cGMP pathway (Jessé et al., 2008).

Neurotoxic Effects from Chronic Use

Chronic use of tramadol can lead to oxidative damage, inflammation, and apoptosis in the brain, along with alterations in cerebral monoamine neurotransmitters. This indicates potential neurotoxic effects from long-term tramadol consumption, mediated through oxidative stress, inflammatory pathways, and changes in neurotransmission (Mohamed & Mahmoud, 2019).

Electrophysiological Effects

Tramadol stereoselectively affects endothelium-dependent relaxation in isolated rat aorta, indicating its influence on vascular physiology. This study found that tramadol, especially the R(-) enantiomer, can attenuate endothelium-dependent relaxation, providing insights into its impact on vascular function (Shin et al., 2006).

properties

Product Name

(R,R)-tramadol(1+)

Molecular Formula

C16H26NO2+

Molecular Weight

264.38 g/mol

IUPAC Name

[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m1/s1

InChI Key

TVYLLZQTGLZFBW-ZBFHGGJFSA-O

Isomeric SMILES

C[NH+](C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O

Canonical SMILES

C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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